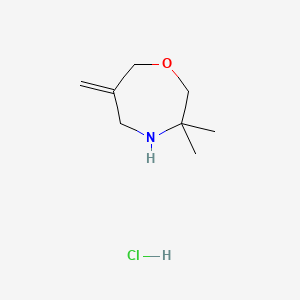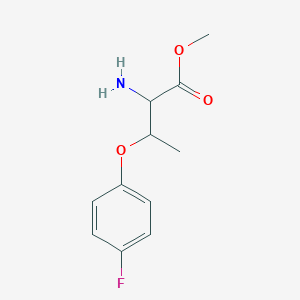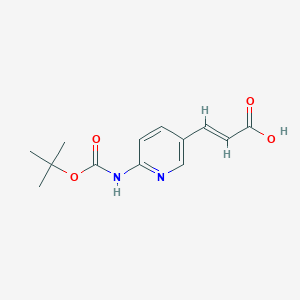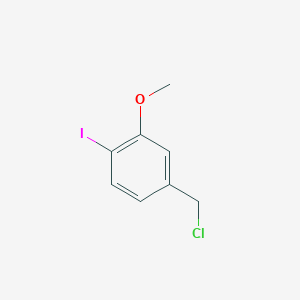
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride is a chemical compound with a unique structure that includes an oxazepane ring
Métodos De Preparación
The synthesis of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves several steps. One common method includes the reaction of 3,3-dimethyl-1-butyne with a suitable reagent to form the desired oxazepane ring. The reaction conditions typically involve the use of a transition metal catalyst and specific solvents to facilitate the formation of the oxazepane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can induce conformational changes in proteins, affecting their function .
Comparación Con Compuestos Similares
3,3-Dimethyl-6-methylidene-1,4-oxazepanehydrochloride can be compared with other similar compounds such as 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene and 3,3-dimethyl-6-methylidenecyclohexene. These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of the oxazepane ring in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
3,3-dimethyl-6-methylidene-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-9-8(2,3)6-10-5-7;/h9H,1,4-6H2,2-3H3;1H |
Clave InChI |
GKCNNADMMBVTHL-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCC(=C)CN1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)

![5-Chloro-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13539118.png)
